molecular formula C18H20N2O6S B2754647 (Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione CAS No. 430443-18-8

(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione

Cat. No.: B2754647
CAS No.: 430443-18-8
M. Wt: 392.43
InChI Key: DKQPKBZSBIBSOC-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(3,4-Dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione is a synthetic compound based on the thiazolidine-2,4-dione core scaffold, a structure recognized for its diverse therapeutic potential in medicinal chemistry research . This specific analog incorporates a 3,4-dimethoxybenzylidene group and a 2-morpholino-2-oxoethyl side chain, which may influence its bioactivity and physicochemical properties. The (Z) configuration around the exocyclic double bond is often critical for the biological activity of such derivatives, as this geometry is key for effective interaction with biological targets like the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism . Thiazolidinedione-based compounds are primarily investigated for their role as insulin sensitizers in type-2 diabetes research . Beyond antidiabetic applications, analogs within this chemical class have demonstrated significant promise in other research areas. Studies on similar structures have shown potent anti-fibrotic effects, notably in attenuating bleomycin-induced pulmonary fibrosis in vivo by suppressing key pro-fibrotic mediators like TGF-β1 and Smad3 . Furthermore, certain derivatives have exhibited antimicrobial and antioxidant properties , while others, through structural modification to a 2-thioxo-4-thiazolidinone core, have been developed as potent, competitive tyrosinase inhibitors with anti-melanogenic activity in cellular models . Researchers can leverage this compound as a key intermediate or lead structure for developing novel therapeutic agents across these fields. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-24-13-4-3-12(9-14(13)25-2)10-15-17(22)20(18(23)27-15)11-16(21)19-5-7-26-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQPKBZSBIBSOC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidine-2,4-dione (TZD) class, which has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article reviews the biological activity of this compound, focusing on its antidiabetic, anti-inflammatory, and anticancer properties.

Antidiabetic Activity

Thiazolidine-2,4-diones are primarily recognized for their antidiabetic properties. Research indicates that derivatives of TZDs can significantly lower blood glucose levels by acting as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.

  • Mechanism of Action : TZDs enhance insulin sensitivity and promote glucose uptake in adipose tissue and muscle. They also inhibit hepatic gluconeogenesis.
  • Case Studies :
    • A study demonstrated that a related thiazolidine derivative showed significant blood glucose-lowering effects in diabetic models and inhibited alpha-amylase activity, which is crucial for carbohydrate digestion .
    • Another investigation highlighted the potential of TZD derivatives in modulating inflammatory markers associated with diabetes .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties, which are essential for managing conditions like diabetes and obesity.

  • Inflammatory Markers : Studies have reported that TZD derivatives reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Research Findings :
    • In vitro studies showed that certain TZD derivatives significantly decreased oxidative stress markers and improved antioxidant status in cellular models .

Anticancer Activity

Recent research has explored the anticancer potential of thiazolidine derivatives, including the compound .

  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells through modulation of apoptotic pathways.
  • Case Studies :
    • Compounds derived from thiazolidine-2,4-dione were tested against various cancer cell lines (e.g., MCF-7 and A549). Results indicated dose-dependent inhibition of cell proliferation and increased apoptosis markers .
    • A study highlighted that specific TZD derivatives inhibited VEGFR-2, a key player in tumor angiogenesis, thereby reducing cancer cell growth .

Comparative Biological Activity Table

Activity TypeMechanismReference
AntidiabeticPPAR-γ agonism; inhibits alpha-amylase ,
Anti-inflammatoryReduces cytokines; enhances antioxidant capacity ,
AnticancerInduces apoptosis; inhibits VEGFR-2 ,

Scientific Research Applications

Antimicrobial Activity

Research indicates that (Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness stems from its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies have reported that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators . The compound's ability to target specific cancer cell lines highlights its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including acetylcholinesterase and urease. Docking studies suggest that it binds effectively to these enzymes, potentially leading to therapeutic applications in treating diseases such as Alzheimer's and urinary tract infections .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidine derivatives under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidine derivatives. Modifications to the benzylidene or morpholino groups can lead to enhanced potency or selectivity against specific targets. For instance, substituents on the benzylidene moiety have been shown to influence the compound's lipophilicity and membrane permeability, thereby affecting its bioavailability .

Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer (MCF7) and colorectal cancer (HCT116) models, indicating its potential as an anticancer agent .

Chemical Reactions Analysis

Chemical Reactions Involving (Z)-5-(3,4-dimethoxybenzylidene)-3-(2-morpholino-2-oxoethyl)thiazolidine-2,4-dione

This compound can participate in various chemical reactions typical of thiazolidinones, including:

  • Hydrolysis : Breakdown of the thiazolidine ring under acidic or basic conditions.

  • Alkylation : Modification of the morpholino group or the benzylidene moiety.

  • Oxidation : Potential oxidation of the thioxo group to a sulfonyl group.

Reaction Conditions:

Reaction TypeConditionsProducts
HydrolysisAcidic or Basic ConditionsThiazolidine Ring Breakdown
AlkylationAlkyl Halides, BasesModified Morpholino or Benzylidene Groups
OxidationOxidizing Agents (e.g., H2O2)Sulfonyl Derivatives

Mechanism of Action and Biological Activities

The mechanism of action for this compound involves interaction with biological targets such as enzymes or receptors. Quantitative structure-activity relationship (QSAR) studies can further elucidate its efficacy against specific targets. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .

Biological Activities:

  • Anti-inflammatory : Potential inhibition of inflammatory pathways.

  • Antimicrobial : Activity against Gram-positive bacteria has been reported for similar thiazolidinones .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

The 3,4-dimethoxybenzylidene group distinguishes this compound from analogs with alternative arylidene substituents:

  • Anti-inflammatory activity: (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione demonstrated potent inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in murine arthritis models, attributed to the electron-donating methoxy group enhancing binding to inflammatory targets . Replacement of methoxy with a nitro group (e.g., 5-(4-nitrobenzyl)-TZD derivatives) shifted activity toward antioxidant effects, suggesting substituent polarity and electronic effects dictate functional outcomes .
  • Anticancer activity: (Z)-5-(4-Ethoxybenzylidene)-3-(2-aminoethyl)-TZD (compound 127) selectively inhibited melanoma cell proliferation by targeting the ERK signaling pathway . The ethoxy group’s larger size compared to methoxy may reduce off-target effects, highlighting the importance of alkoxy substituent size in cancer cell selectivity . Halogenated analogs, such as (Z)-5-(5-bromo-2-methoxybenzylidene)-TZD (TM17), showed enhanced cytotoxicity, suggesting halogen atoms improve binding affinity to kinase targets .

Side Chain Modifications at the 3-Position

The morpholino-2-oxoethyl side chain differentiates the target compound from other TZD derivatives:

  • Aminoethyl vs. morpholino groups: (Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)-TZD exhibited ERK pathway inhibition but required structural optimization (e.g., dimethylaminoethyl or dibenzylaminoethyl groups) to improve melanoma cell selectivity . In antidiabetic TZDs (e.g., (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)-TZD), the morpholinoacetyl side chain enhanced dual PPAR-γ/aldose reductase inhibition, suggesting the morpholino moiety’s versatility in multi-target applications .
  • Bulkier side chains :
    • Compounds with cyclohexylmethyl or benzyl groups at the 3-position (e.g., (Z)-5-(3-hydroxybenzylidene)-3-(1-methylcyclohexylmethyl)-TZD) showed androgen receptor ablation, indicating that hydrophobic side chains favor nuclear receptor modulation .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : A factorial experimental design (e.g., varying precursor concentrations, reaction temperatures, and pH) can systematically identify optimal synthesis conditions. This approach, validated in nanocatalyst synthesis , allows for efficient exploration of parameter interactions. Bayesian optimization algorithms (e.g., adaptive experimental design) can further refine reaction efficiency by prioritizing high-yield conditions while minimizing trial iterations .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques (NMR for stereochemical confirmation, HPLC for purity assessment) with crystallographic analysis to resolve ambiguities in the Z-configuration. Cross-referencing with computational simulations (DFT for electronic structure validation) ensures structural fidelity. For morpholino-2-oxoethyl moiety characterization, IR spectroscopy and mass spectrometry are critical .

Q. What mechanistic insights are critical for understanding the reactivity of the thiazolidine-2,4-dione core?

  • Methodological Answer : Investigate the electron-withdrawing effects of the thiazolidine-2,4-dione ring using kinetic studies (e.g., Hammett plots) and computational modeling (DFT/MD simulations). Focus on the role of the morpholino-2-oxoethyl group in modulating steric hindrance and hydrogen-bonding interactions during nucleophilic substitution reactions .

Advanced Research Questions

Q. How can computational de novo design algorithms improve scaffold modifications for enhanced bioactivity?

  • Methodological Answer : Implement algorithms like AutoDesigner to generate novel analogs by modifying the benzylidene substituents or morpholino side chain. Validate predictions using SAR studies, prioritizing scaffolds with improved binding affinities (e.g., kinase inhibition) and ADMET profiles. Computational workflows should integrate docking simulations (e.g., molecular dynamics with target proteins) and synthetic feasibility scoring .

Q. What Design of Experiments (DoE) approaches resolve contradictions in catalytic efficiency data during derivatization?

  • Methodological Answer : Apply response surface methodology (RSM) to model nonlinear relationships between reaction variables (e.g., solvent polarity, catalyst loading) and yield. Conflicting data often arises from unaccounted interactions; central composite designs or Box-Behnken matrices can isolate confounding factors. Statistical validation (ANOVA, p < 0.05) ensures robustness .

Q. How can researchers address discrepancies in solubility and stability data across different experimental batches?

  • Methodological Answer : Standardize solvent systems (e.g., DMSO/water ratios) and storage conditions (temperature, inert atmosphere) to minimize batch-to-batch variability. Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways. Contradictions often stem from polymorphic transitions or residual solvent effects .

Q. What flow-chemistry strategies enable scalable synthesis while maintaining stereochemical control?

  • Methodological Answer : Adapt continuous-flow reactors (e.g., microfluidic systems) for precise temperature and residence time control. Optimize reagent mixing efficiency using segmented flow or droplet-based platforms. For Z/E isomer control, inline UV-Vis monitoring coupled with feedback loops adjusts flow rates dynamically .

Q. How do non-covalent interactions (e.g., π-π stacking, H-bonding) influence supramolecular assembly in solid-state forms?

  • Methodological Answer : Perform X-ray crystallography to map intermolecular interactions (e.g., between dimethoxybenzylidene groups). Pair with Hirshfeld surface analysis to quantify interaction contributions. Solvent-mediated crystallization trials (e.g., using ethyl acetate vs. hexane) reveal polymorph dependence on non-covalent forces .

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